molecular formula C5H9NO2 B1357880 1-Methylazetidine-3-carboxylic acid CAS No. 875629-26-8

1-Methylazetidine-3-carboxylic acid

Cat. No.: B1357880
CAS No.: 875629-26-8
M. Wt: 115.13 g/mol
InChI Key: OQTWISXQJKXTEM-UHFFFAOYSA-N
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Description

1-Methylazetidine-3-carboxylic acid is a chemical compound with the molecular formula C5H9NO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a methyl group attached to the nitrogen atom and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-carboxylic acid can be synthesized through several methods, including the cyclization of amino acids or the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of 1-methyl-3-aminopropanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the azetidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-Methylazetidine-3-carboxylic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

1-Methylazetidine-3-carboxylic acid is structurally similar to other azetidine derivatives, such as azetidine-3-carboxylic acid and 2-methylazetidine-3-carboxylic acid. its unique methyl group at the nitrogen atom distinguishes it from these compounds and may confer different chemical and biological properties.

Comparison with Similar Compounds

  • Azetidine-3-carboxylic acid

  • 2-Methylazetidine-3-carboxylic acid

  • 3-Methylazetidine-3-carboxylic acid

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Properties

IUPAC Name

1-methylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTWISXQJKXTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609274
Record name 1-Methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875629-26-8
Record name 1-Methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-Methylazetidine-3-carboxylic acid interesting for peptide research?

A: this compound (Aatc(Me)) is a non-natural amino acid that has garnered attention in peptide research due to its unique ability to form specific hydrogen bond patterns. [, ] Unlike typical amino acids, Aatc(Me) can engage in both C5 (intra-residue) and C6γ (sidechain-backbone) hydrogen bonding. [] This dual hydrogen bonding capacity contributes to the stabilization of extended backbone conformations, challenging the formation of traditional secondary structures like the 310-helix. [] This makes Aatc(Me) a valuable tool for investigating the influence of hydrogen bonding on peptide folding and potentially designing peptides with novel structural motifs.

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